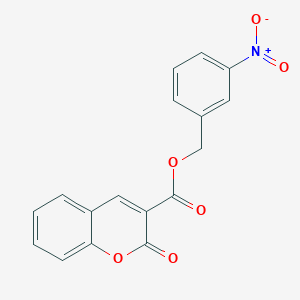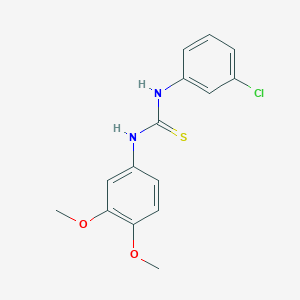![molecular formula C14H10BrNO4 B5878349 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde is a chemical compound that belongs to the family of aldehydes. It is commonly used in scientific research for its unique properties and potential applications in various fields. The purpose of
Mécanisme D'action
The mechanism of action of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or the modulation of protein-protein interactions. In one study, it was found to inhibit the activity of an enzyme called Rho kinase, which is involved in cell migration and invasion. In another study, it was found to bind to a protein called Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde are dependent on the specific application and concentration used. In some studies, it has been shown to induce apoptosis in cancer cells, while in others, it has been shown to inhibit cell migration and invasion. It has also been shown to have fluorescent properties, which make it useful for imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of other compounds, and its unique properties, such as its fluorescent properties. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde in scientific research. One direction is the investigation of its potential as an anticancer agent, particularly in combination with other compounds. Another direction is the development of new fluorescent probes for imaging applications. Additionally, the use of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde as a modulator of protein-protein interactions could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde involves the reaction between 3-bromo-4-hydroxybenzaldehyde and 2-nitrobenzyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, and the product is purified using column chromatography. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a modulator of protein-protein interactions. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
3-bromo-4-[(2-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-7-10(8-17)5-6-14(12)20-9-11-3-1-2-4-13(11)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAPVJIRBEZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(2-nitrophenyl)methoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)


![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)

![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)